![molecular formula C15H12Cl2O3S B2421980 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone CAS No. 87015-40-5](/img/structure/B2421980.png)
1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone, also known as 4-chlorophenylsulfonyl-4-chlorophenylpropionate (CSPCP), is an important synthetic intermediate used in the manufacture of pharmaceuticals, pesticides, and other chemicals. CSPCP is a versatile building block in organic synthesis and is used in the synthesis of various compounds, such as β-lactams, β-lactones, and amides. CSPCP is also used in the synthesis of dyes, pigments, and other organic compounds. In addition, CSPCP has been used in the synthesis of drugs, such as the antifungal agent miconazole.
Aplicaciones Científicas De Investigación
1. Electronic Transport in Poly(Azomethine Sulfone)s
Poly(azomethine sulfone)s, synthesized using bis(4-chlorophenyl)sulfone, exhibit semiconducting properties. Their electronic transport mechanisms, explored through thin-film samples, demonstrate potential applications in semiconductor technology. Temperature dependences of electrical conductivity and Seebeck coefficients were investigated, revealing correlations with their chemical structures (Rusu et al., 2007).
2. Thromboxane Synthase Inhibition
Enantiomers of compounds synthesized from 1-(4-chlorophenyl)sulfonyl analogs showed thromboxane receptor antagonism and thromboxane synthase inhibition. These findings indicate potential in developing treatments for conditions where thromboxane is a factor (Bhagwat et al., 1993).
3. Synthesis of 1-(Arylsulfonyl)pyrrolidines
1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine reacts with phenols to form 1-(arylsulfonyl)pyrrolidines. This process is noteworthy for synthesizing pyrrolidine-1-sulfonylarene derivatives, demonstrating the compound's versatility in organic synthesis (Smolobochkin et al., 2017).
4. GABAB Receptor Antagonism
Studies on 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds, derivatives of 1-(4-chlorophenyl)sulfonyl analogs, revealed weak specific antagonism of GABA at the GABAB receptor. This suggests potential applications in neuroscience and pharmacology (Abbenante et al., 1997).
5. X-ray Diffraction in Molecular Structure Analysis
X-ray diffraction was employed to determine the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, related to 1-(4-chlorophenyl)sulfonyl compounds. The study enhances the understanding of molecular interactions and crystal architecture in sulfone compounds (Adamovich et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-chlorophenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3S/c16-12-3-1-11(2-4-12)15(18)9-10-21(19,20)14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOGXECPJKJPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone | |
CAS RN |
87015-40-5 |
Source


|
| Record name | 1-(4-CHLOROPHENYL)-3-((4-CHLOROPHENYL)SULFONYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

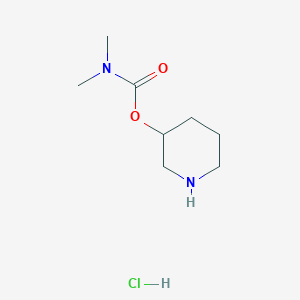
![3-(3-methoxybenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421900.png)
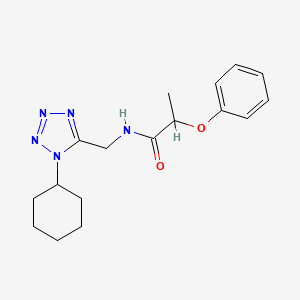
![N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2421902.png)
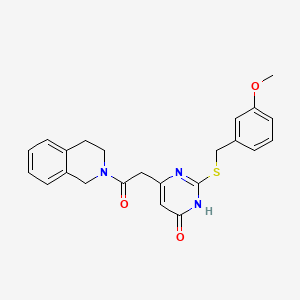
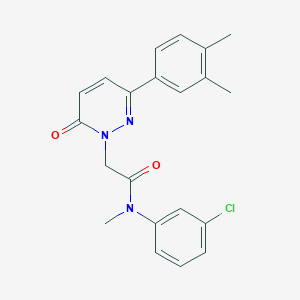
![13,14-Dimethyl-8-{[(pyridin-2-yl)methyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B2421908.png)

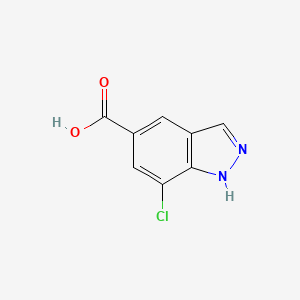
![3-Methoxy-N-methyl-N-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2421913.png)
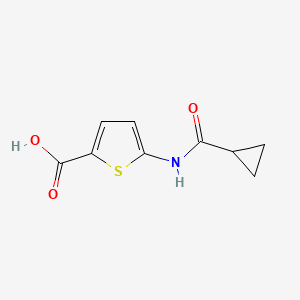
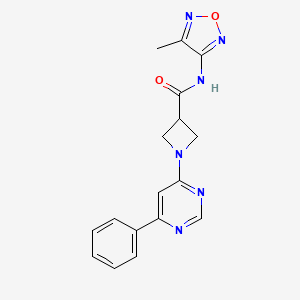
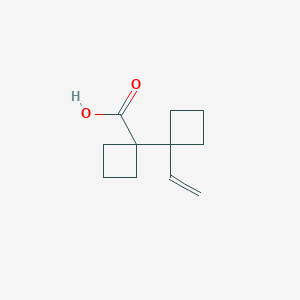
![4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2421920.png)